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molecular formula C19H27NO4 B8685469 tert-butyl 3-(N-tert-butyl-4-formylbenzamido)propanoate CAS No. 1393125-45-5

tert-butyl 3-(N-tert-butyl-4-formylbenzamido)propanoate

Cat. No. B8685469
M. Wt: 333.4 g/mol
InChI Key: DVDWJGJSROEVTR-UHFFFAOYSA-N
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Patent
US08859591B2

Procedure details

N,N-dimethylformamide (25 μL) was added to a room temperature suspension of 4-carboxybenzaldehyde (2.0 g, 13 mmol) and oxalyl chloride (1.14 mL, 13.3 mmol) in dichloromethane (50 mL). The reaction was stirred at room temperature 30 minutes, then heated to reflux for 5 hours. The reaction mixture was concentrated. A solution of tert-butyl 3-(tert-butylamino)propanoate (2.68 g, 13.3 mmol) and triethylamine (1.9 mL, 13 mmol) in dichloromethane (50 mL) was added to the crude acid chloride. The mixture was stirred at room temperature overnight. The reaction was washed with water, then brine. The organic layer was dried over magnesium sulfate, filtered and concentrated to give tert-butyl 3-(N-tert-butyl-4-formylbenzamido)propanoate (4.47 g, 100%). 1H NMR (400 MHz, CDCl3, δ): 10.01 (s, 1H), 7.86-7.91 (m, 2H), 7.45-7.49 (m, 2H), 3.46-3.54 (m, 2H), 2.34-2.41 (m, 2H), 1.52 (s, 9H), 1.31 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
25 μL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([OH:3])=O.C(Cl)(=O)C(Cl)=O.[C:18]([NH:22][CH2:23][CH2:24][C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])([CH3:21])([CH3:20])[CH3:19].C(N(CC)CC)C>ClCCl.CN(C)C=O>[C:18]([N:22]([CH2:23][CH2:24][C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[C:1](=[O:3])[C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([CH3:21])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Name
Quantity
1.14 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.68 g
Type
reactant
Smiles
C(C)(C)(C)NCCC(=O)OC(C)(C)C
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
25 μL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The reaction was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)N(C(C1=CC=C(C=C1)C=O)=O)CCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.47 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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